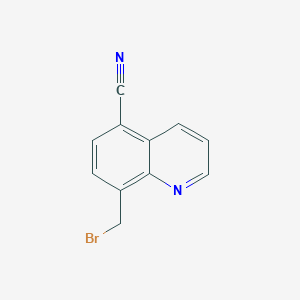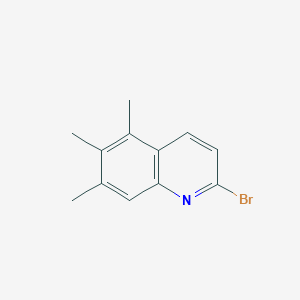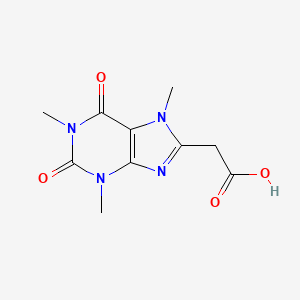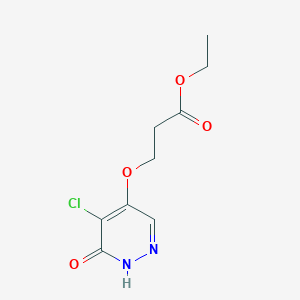
8-(Bromomethyl)quinoline-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Bromomethyl)quinoline-5-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)quinoline-5-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-methylquinoline-5-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Bromomethyl)quinoline-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline-5-carbonitrile derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-5-carbonitrile derivatives with oxidized functional groups.
Reduction: Aminoquinoline derivatives or other reduced forms.
Wissenschaftliche Forschungsanwendungen
8-(Bromomethyl)quinoline-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and antiviral compounds.
Biological Studies: Employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 8-(Bromomethyl)quinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes, binding to receptors, or interfering with DNA synthesis. The bromomethyl group allows for covalent modification of biological targets, while the quinoline core can interact with various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methylquinoline-5-carbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
8-Chloromethylquinoline-5-carbonitrile: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
8-(Hydroxymethyl)quinoline-5-carbonitrile: Contains a hydroxyl group, making it more polar and potentially more soluble in water.
Uniqueness
8-(Bromomethyl)quinoline-5-carbonitrile is unique due to its bromomethyl group, which provides a versatile site for chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Eigenschaften
CAS-Nummer |
74316-59-9 |
|---|---|
Molekularformel |
C11H7BrN2 |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
8-(bromomethyl)quinoline-5-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-6-8-3-4-9(7-13)10-2-1-5-14-11(8)10/h1-5H,6H2 |
InChI-Schlüssel |
QWLKBFXIPPZNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)





![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)

